![molecular formula C15H20NOP B14418487 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one CAS No. 83837-69-8](/img/structure/B14418487.png)
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phosphinino group fused with a pyridine ring, making it a subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives.
Applications De Recherche Scientifique
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s properties make it useful in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these molecules and modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into specific binding pockets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one: Similar in structure but lacks the methyl group, affecting its reactivity and binding properties.
7-Methyl-1-phenyloctahydrophosphinino[2,3-b]pyridin-4(1H)-one: Differing in the position of the phosphinino group, leading to variations in chemical behavior.
7-Methyl-1-phenyloctahydrophosphinino[2,3-d]pyridin-4(1H)-one: Another positional isomer with distinct properties.
Uniqueness
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one stands out due to its specific structural configuration, which imparts unique reactivity and binding characteristics. This makes it a valuable compound for targeted research and applications in various scientific fields.
Propriétés
Numéro CAS |
83837-69-8 |
|---|---|
Formule moléculaire |
C15H20NOP |
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
7-methyl-1-phenyl-3,4a,5,6,8,8a-hexahydro-2H-phosphinino[2,3-c]pyridin-4-one |
InChI |
InChI=1S/C15H20NOP/c1-16-9-7-13-14(17)8-10-18(15(13)11-16)12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
Clé InChI |
WLHANXNFCGIOOE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2C(C1)P(CCC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


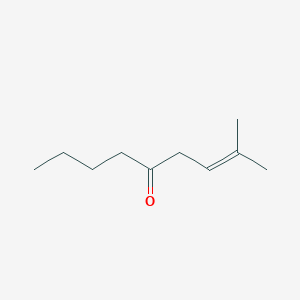
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
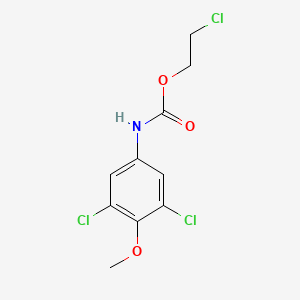
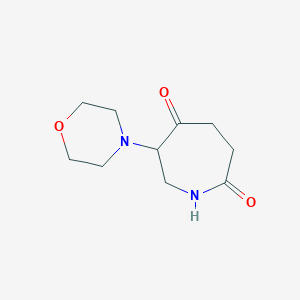
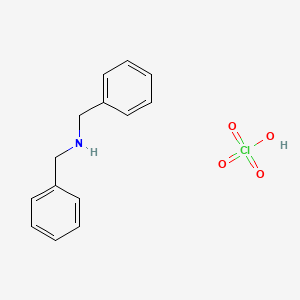
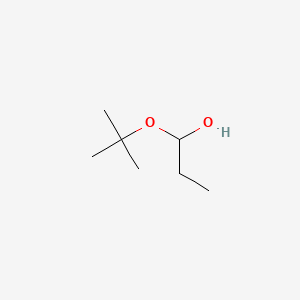
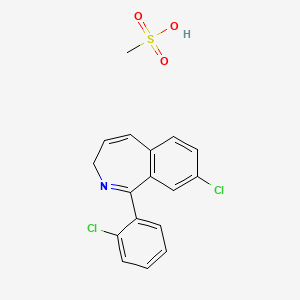
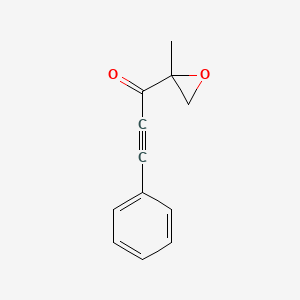
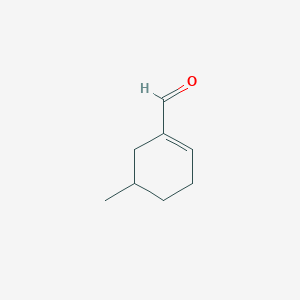
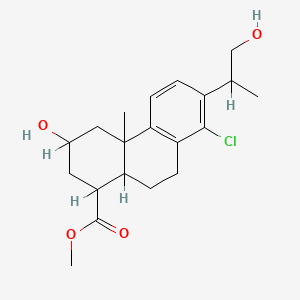
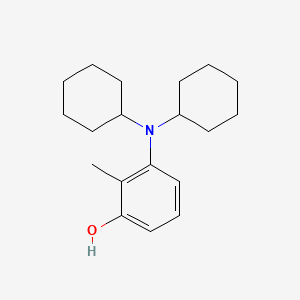
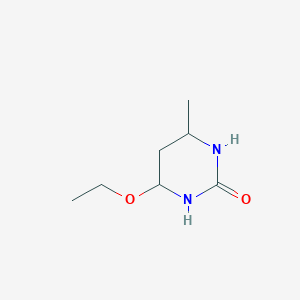
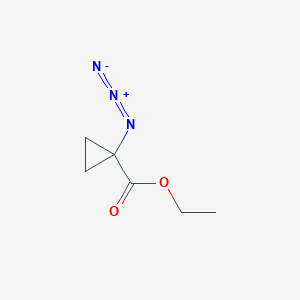
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
